molecular formula C11H15N3O4 B2742767 Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate CAS No. 2490374-76-8

Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate

Cat. No. B2742767
CAS RN: 2490374-76-8
M. Wt: 253.258
InChI Key: ZQWFXROAVDWHNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex reactions. For instance, the synthesis of similar bicyclo[2.1.1]hexane compounds involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane] part suggests a spirocyclic compound, which is a compound where two rings share a single atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous due to the presence of various functional groups. The azidomethyl group, for instance, could undergo reactions typical of azides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of an ethyl carboxylate group could influence its solubility .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimalarial and Antimycobacterial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against P. falciparum and antimycobacterium, demonstrating potential in treating infectious diseases (Nongpanga Ningsanont et al., 2003).

  • Anticancer Activity : The synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles and their evaluation for anticancer activity against human leukemia K562 cell line provide insights into the compound's therapeutic potential (A. Filatov et al., 2017).

  • Conformational Behavior : The structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate using NMR spectroscopy reveals its conformational behavior, important for understanding the molecule's reactivity and interactions (M. Arias-Pérez et al., 1995).

  • Synthetic Applications : The compound serves as a precursor in various synthetic routes, such as the novel approach to synthesizing conformationally rigid spiro-linked amino acids, which are analogs of glutamic acid and lysine, showing the versatility of ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate in organic synthesis (N. V. Yashin et al., 2019).

Chemical Reactivity and Mechanistic Insights

  • Rearrangements and Ring-Expansion Reactions : Research on ethyl 1-oxo-indane-2-carboxylate showcases how such compounds can undergo bismuth-mediated ring-expansion reactions, offering insights into the reactivity of structurally similar compounds (Florian Behler et al., 2011).

  • Photochemical Reactions : The photochemical generation and trapping of localized singlet diradicals derived from spiroepoxy-substituted cyclopentanes highlight the unique reactivity of spirocyclic compounds under photochemical conditions (M. Abe et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. As it’s a complex organic molecule, it could potentially be used in a variety of applications, from medicinal chemistry to materials science .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, azides are considered to be potentially explosive and should be handled with care .

Future Directions

The future directions for research on this compound could be vast, given its complex structure and the potential for various chemical reactions . It could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-2-17-8(15)10-3-9(4-10,5-13-14-12)18-11(10)6-16-7-11/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWFXROAVDWHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23COC3)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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